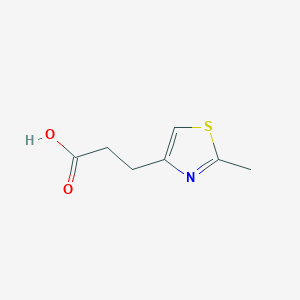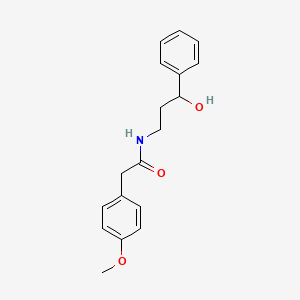
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, also known as F13714, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Catalytic Hydrogenation for Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound , has been highlighted for its role in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) developed a novel Pd/C catalyst used for the hydrogenation of a precursor compound into N-(3-amino-4-methoxyphenyl)acetamide. This process demonstrated high activity, selectivity, and stability, offering a more environmentally friendly alternative to traditional reduction methods with iron powder Zhang Qun-feng, 2008.
Drug Synthesis and Pharmacological Applications
Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Using immobilized lipase as a catalyst, the study optimized the process and examined its kinetics, contributing to the understanding of efficient drug synthesis Deepali B Magadum & G. Yadav, 2018.
Environmental Impact and Degradation
The environmental degradation of related compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), has been studied by E. Brillas et al. (2005). They investigated the anodic oxidation of paracetamol using a boron-doped diamond electrode, achieving complete mineralization and identifying the pathways and intermediates involved. This research provides valuable insights into the environmental fate of similar acetamide derivatives E. Brillas et al., 2005.
Analgesic Capsaicinoids
The synthesis and characterization of potent analgesic capsaicinoids, structurally similar to N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide, have been documented. N. Park et al. (1995) described the crystal structure of a capsaicinoid compound, providing insights into its analgesic properties. Such studies contribute to the development of new pain-relief medications N. Park et al., 1995.
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-22-16-9-7-14(8-10-16)13-18(21)19-12-11-17(20)15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFZWTVONCAHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)
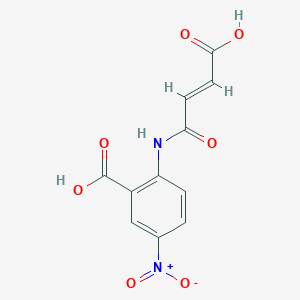
![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

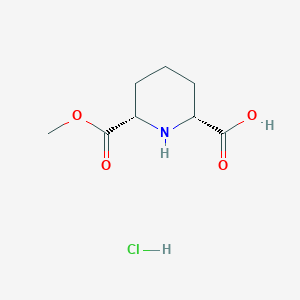
![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
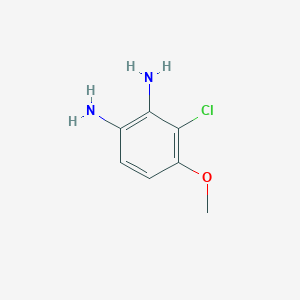
![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
